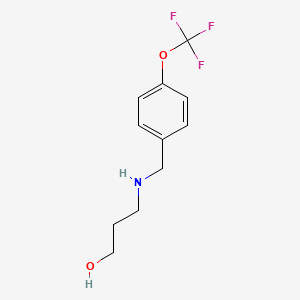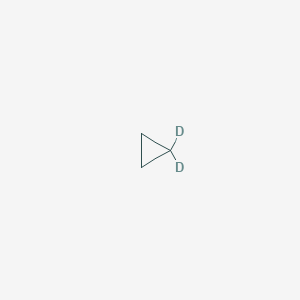
Biuret, 1-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biuret, 1-(3-phenylpropyl)-: is a chemical compound that belongs to the biuret family. Biuret compounds are known for their ability to form coordination complexes with metal ions, which makes them useful in various chemical and biological applications. The compound Biuret, 1-(3-phenylpropyl)- is characterized by the presence of a phenylpropyl group attached to the biuret structure, which may impart unique properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biuret, 1-(3-phenylpropyl)- typically involves the reaction of urea with a phenylpropylamine derivative. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the biuret structure. The general reaction can be represented as follows: [ \text{Urea} + \text{Phenylpropylamine} \rightarrow \text{Biuret, 1-(3-phenylpropyl)-} ]
Industrial Production Methods: Industrial production of Biuret, 1-(3-phenylpropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and purification techniques such as crystallization or chromatography may also be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Biuret, 1-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenylpropyl group or the biuret structure, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biuret, 1-(3-phenylpropyl)- is used in coordination chemistry to study metal-ligand interactions. Its ability to form complexes with metal ions makes it valuable in understanding the behavior of metal-containing compounds.
Biology: In biological research, the compound may be used to investigate protein interactions and enzyme activity. Its structure allows it to mimic peptide bonds, making it useful in studying protein folding and stability.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a scaffold for designing drugs that target specific enzymes or receptors.
Industry: In industrial applications, Biuret, 1-(3-phenylpropyl)- may be used as a reagent in chemical synthesis, particularly in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Biuret, 1-(3-phenylpropyl)- involves its ability to form coordination complexes with metal ions. The biuret structure contains nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Biuret: The parent compound, which lacks the phenylpropyl group.
Urea: A simpler compound that can be converted to biuret through heating.
Cyanuric Acid: A triazine derivative related to biuret.
Uniqueness: Biuret, 1-(3-phenylpropyl)- is unique due to the presence of the phenylpropyl group, which may enhance its reactivity and ability to form complexes. This structural modification can lead to distinct chemical and biological properties compared to other biuret derivatives.
Eigenschaften
CAS-Nummer |
6774-17-0 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-carbamoyl-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C11H15N3O2/c12-10(15)14-11(16)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,12,13,14,15,16) |
InChI-Schlüssel |
NIMUIQUFHMZATH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


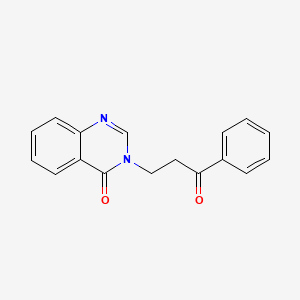

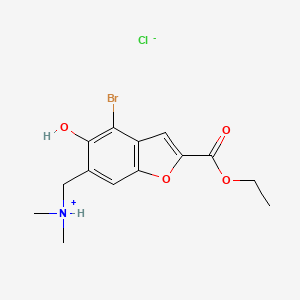
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
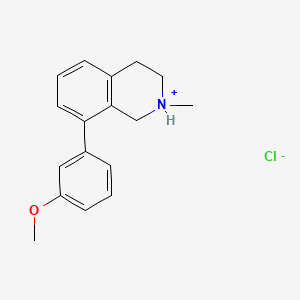

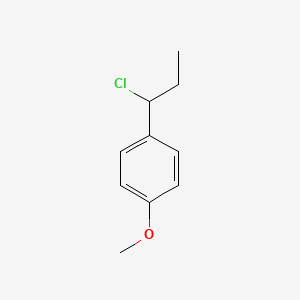

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
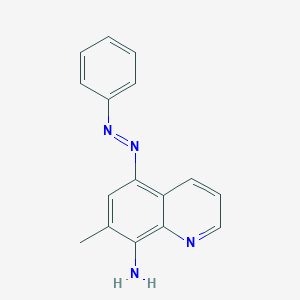
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)
